

An In-depth Technical Guide to 1,4-Dimethylpiperazine

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Compound of Interest

Compound Name: 1,4-Dimethylpiperazine

Cat. No.: B091421

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Abstract

This technical guide provides a comprehensive overview of **1,4-Dimethylpiperazine** (CAS No: 106-58-1), a key heterocyclic compound with significant applications in pharmaceuticals, polymer chemistry, and organic synthesis. This document consolidates critical physicochemical data, detailed experimental protocols for its synthesis, and an examination of its biological mechanism of action, particularly its role as an anthelmintic agent. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Core Compound Identification

- IUPAC Name: **1,4-dimethylpiperazine**[\[1\]](#)[\[2\]](#)
- CAS Number: 106-58-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Synonyms: N,N'-Dimethylpiperazine, Lupetazine, Texacat DMP[\[1\]](#)[\[2\]](#)[\[8\]](#)
- Molecular Formula: C₆H₁₄N₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)
- Molecular Weight: 114.19 g/mol [\[1\]](#)[\[7\]](#)

Physicochemical and Safety Data

The properties of **1,4-Dimethylpiperazine** are summarized below. It is a flammable, corrosive, and water-soluble liquid, requiring careful handling in a laboratory or industrial setting.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Table 1: Physicochemical Properties

Property	Value	Source(s)
Appearance	Clear, colorless to pale yellow liquid	
Boiling Point	131-133 °C	[3] [4] [10]
Melting Point	-1 °C	[4] [10]
Density	0.844 g/mL at 25 °C	[3] [4] [10]
Flash Point	20-21.5 °C (68-70.7 °F)	[3] [10]
Refractive Index	1.4453 - 1.4473 at 20 °C	[10] [11]
Water Solubility	Miscible	[12]
Vapor Pressure	7.5 mmHg at 25 °C	[10]
pKa (Conjugate Acid)	pKa ₁ : 4.63, pKa ₂ : 8.54	[12] [13]

Table 2: Toxicological and Safety Data

Parameter	Value	Species	Source(s)
Oral LD50	2800 mg/kg	Rat	[1] [2] [12]
Dermal LD50	3000 mg/kg	Rabbit	[1] [2] [12]
Hazard Statements	H225, H302, H314	N/A	[1] [9]
GHS Pictograms	Flammable, Corrosive, Harmful	N/A	[1] [12]

Table 3: Spectral Data Summary

Technique	Key Identifiers / Data Source
^1H NMR	Spectra available in chemical databases. [6] [10] [14]
^{13}C NMR	Spectra available in chemical databases. [6] [10]
Mass Spectrometry (MS)	Top peaks at m/z 43, 114, 42. Data available from NIST. [6] [8]
Infrared (IR) Spectroscopy	Spectra available from NIST and other chemical suppliers. [4] [6] [8] [10]

Experimental Protocols

1,4-Dimethylpiperazine can be synthesized through several routes. The following protocols describe two common laboratory- and industrial-scale methods: reductive amination of piperazine and catalytic hydrogenation.

Synthesis via Reductive Amination (Eschweiler-Clarke Reaction)

This classic method provides a reliable route to **1,4-Dimethylpiperazine** from piperazine using formaldehyde as the carbon source and formic acid as the reducing agent.[\[3\]](#)

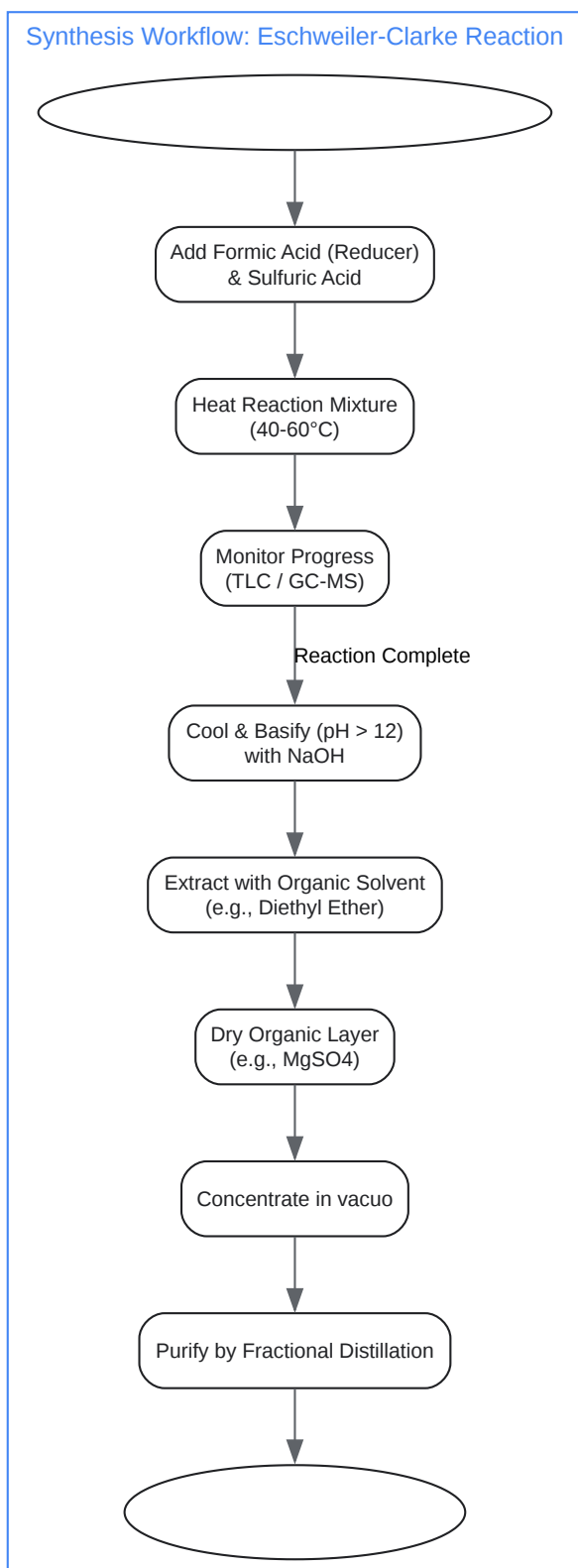
Materials:

- Piperazine
- Aqueous Formaldehyde (37% solution)
- Formic Acid
- Sulfuric Acid (optional, for pH control)
- Sodium Hydroxide (for basification)
- Diethyl ether or Dichloromethane (for extraction)

- Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine to an aqueous solution of formaldehyde. The addition should be performed while cooling the vessel in an ice bath to maintain the temperature below 50°C.
- **Acidification & Reduction:** Slowly add sulfuric acid, followed by the dropwise addition of formic acid. The rate of formic acid addition must be controlled to manage the evolution of carbon dioxide gas.
- **Reaction:** Once the additions are complete, heat the mixture to a temperature between 40°C and 60°C and maintain for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Carefully basify the solution to a pH > 12 by the slow addition of solid sodium hydroxide or a concentrated aqueous solution, ensuring the mixture is kept cool in an ice bath.
- **Extraction:** Transfer the basic aqueous mixture to a separatory funnel and extract the product three times with diethyl ether or dichloromethane.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by fractional distillation to obtain pure **1,4-Dimethylpiperazine**.^[3]



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Caption: Experimental workflow for the synthesis of **1,4-Dimethylpiperazine**.

Synthesis via Catalytic Hydrogenation

This industrial method co-produces 1-methylpiperazine and **1,4-dimethylpiperazine** via the catalytic hydrogenation of the reaction product between formaldehyde and piperazine.^[7]

Materials:

- Formalin (37% formaldehyde solution)
- Piperazine
- Methanol
- Powdered Nickel Catalyst (e.g., Harshaw Ni-1404)
- Hydrogen Gas

Procedure:

- **Admixture Preparation:** To a stainless steel kettle (reactor), charge 72.9 gram moles of 37% formalin.
- **Piperazine Addition:** Prepare a solution of 52.2 gram moles of piperazine in methanol. Introduce this solution into the reactor over a period of one hour, with cooling to maintain the temperature of the admixture between 35-40°C. The final formaldehyde-to-piperazine molar ratio should be approximately 1.4:1.
- **Catalyst and Hydrogenation Setup:** Add the powdered nickel catalyst to the admixture. Seal the reactor and pressurize to 50 psig with hydrogen gas.
- **Hydrogenation Reaction:** Heat the reactor to 78-94°C while stirring the admixture. Maintain the pressure at 50 psig by intermittently introducing hydrogen until consumption ceases (approximately 4 hours).
- **Isolation:** After the reaction is complete, cool the reactor, vent the excess pressure, and remove the product mixture.

- Purification: Filter the mixture to remove the catalyst. The resulting filtrate, containing a mixture of 1-methylpiperazine and **1,4-dimethylpiperazine**, can then be separated by fractional distillation to isolate the pure products.^[7]

Biological Activity and Signaling Pathway

1,4-Dimethylpiperazine is a derivative of piperazine, a compound class historically used in anthelmintic therapies to treat parasitic worm infections. Their mechanism of action involves paralyzing the parasites, which allows the host's body to expel them.

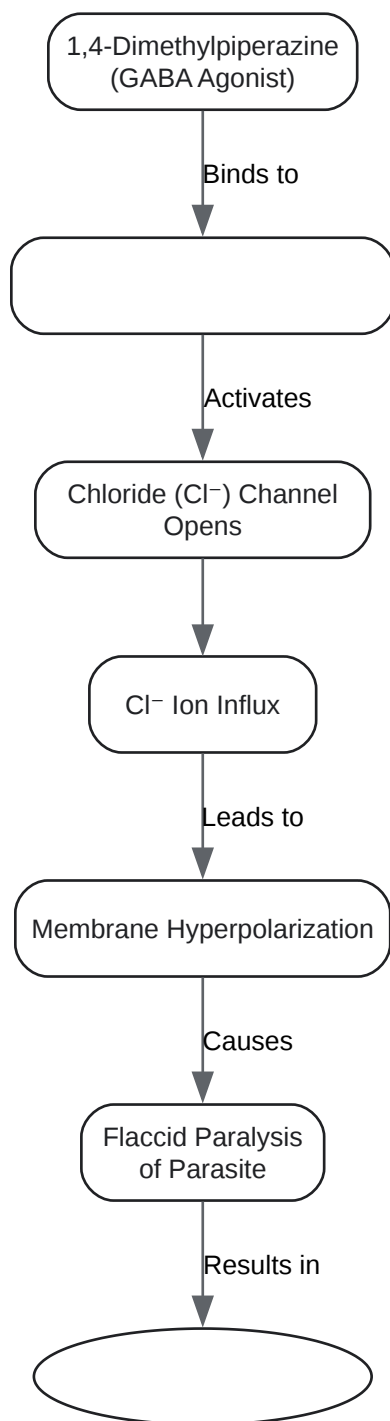
The neuromuscular effects are mediated through the compound's agonist activity on inhibitory γ -aminobutyric acid (GABA) receptors in the nematode's neuromuscular junctions.^[15]

Mechanism of Action:

- Agonist Binding: Piperazine derivatives, acting as GABA agonists, bind to and activate GABA-gated chloride channels (GABA-A receptors) on the parasite's muscle cell membranes.
- Ion Channel Opening: This binding event opens the chloride ion (Cl^-) channels.
- Hyperpolarization: The influx of Cl^- ions into the muscle cell causes hyperpolarization of the cell membrane, making it less excitable.
- Flaccid Paralysis: This reduced excitability prevents muscle contraction, leading to a state of flaccid paralysis in the parasite.
- Expulsion: The paralyzed worm is unable to maintain its position in the host's gut and is subsequently expelled.

The selectivity of this action is due to differences between the GABA receptors of the parasite and its vertebrate host. In vertebrates, GABA is primarily used in the central nervous system, and the isoform of the GABA receptor in helminths differs from that of vertebrates.

Anthelmintic Signaling Pathway of Piperazine Derivatives

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Caption: Mechanism of action of **1,4-Dimethylpiperazine** as an anthelmintic.

Applications in Research and Development

Beyond its historical use, **1,4-Dimethylpiperazine** serves as a versatile building block and catalyst in modern chemistry.

- **Drug Development:** The piperazine ring is a common scaffold in medicinal chemistry. **1,4-Dimethylpiperazine** is used as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and antidepressants, where its structure can enhance solubility and bioavailability. It has also found utility as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs), an emerging class of drugs for targeted protein degradation.
- **Polymer Chemistry:** It is widely employed as a catalyst, particularly for the production of polyurethane foams.^[13]
- **Industrial Applications:** It is also used as an intermediate for cationic surfactants, a corrosion inhibitor, and in fluids for CO₂ and H₂S scrubbing.

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